molecular formula C22H44O B14513492 Docos-15-en-1-ol CAS No. 62803-16-1

Docos-15-en-1-ol

Cat. No.: B14513492
CAS No.: 62803-16-1
M. Wt: 324.6 g/mol
InChI Key: WBBJCBOOTPORNL-UHFFFAOYSA-N
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Description

Docos-15-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . . This compound is characterized by a hydroxyl group attached to the first carbon of a 22-carbon chain, which includes a double bond at the 15th position. It is a naturally occurring substance found in various plant oils and waxes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docos-15-en-1-ol can be synthesized through the reduction of erucic acid, which is a monounsaturated omega-9 fatty acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of erucic acid derived from high-erucic acid rapeseed oil. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C or Pt catalyst.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Chemistry: Docos-15-en-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also utilized in the production of surfactants and emulsifiers .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain metabolic disorders .

Medicine: It is also explored for its anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the manufacture of cosmetics, personal care products, and lubricants. It is valued for its emollient and moisturizing properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high molecular weight and specific reactivity .

Properties

CAS No.

62803-16-1

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

docos-15-en-1-ol

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h7-8,23H,2-6,9-22H2,1H3

InChI Key

WBBJCBOOTPORNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCCO

Origin of Product

United States

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